(S)-Azetidine-2-carboxylic acid ethyl ester hydrochloride

Description

Chemical Identity and IUPAC Nomenclature

This compound is a chiral heterocyclic compound with the molecular formula C₆H₁₂ClNO₂ and a molecular weight of 165.618 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 96287-28-4, providing a unique identifier for this specific stereoisomer. The IUPAC nomenclature for this compound reflects its complex stereochemical nature, with the (S) designation indicating the absolute configuration at the chiral center located at position 2 of the azetidine ring.

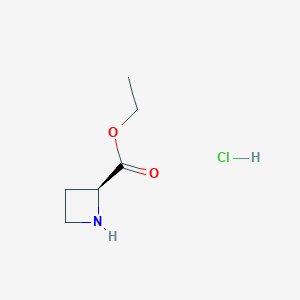

The compound's structural integrity is maintained through the presence of a four-membered azetidine ring, which is a saturated nitrogen-containing heterocycle. This ring system contributes significantly to the compound's unique three-dimensional structure and reactivity profile. The ethyl ester functionality at the carboxyl group provides enhanced lipophilicity compared to the parent carboxylic acid, while the hydrochloride salt form ensures improved water solubility and crystalline stability. The molecular structure can be represented through the SMILES notation: O=C([C@H]1NCC1)OCC.[H]Cl, which clearly demonstrates the stereochemical configuration and functional group arrangement.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂ClNO₂ |

| Molecular Weight | 165.62 g/mol |

| CAS Number | 96287-28-4 |

| Purity | 95% |

| Physical State | Crystalline solid |

The stereochemistry of this compound is particularly important for its biological activity and synthetic utility. The (S) configuration ensures specific spatial orientation of the carboxyl group relative to the nitrogen atom in the azetidine ring, which directly influences its ability to mimic natural amino acids and participate in enzymatic processes. This stereochemical specificity has made the compound invaluable in asymmetric synthesis and as a chiral building block for more complex molecular architectures.

Historical Context in Heterocyclic Chemistry

The development of azetidine chemistry represents a significant milestone in the broader field of heterocyclic organic chemistry, which began its systematic exploration in the early 1800s alongside the general advancement of organic chemistry. Azetidines, as four-membered nitrogen-containing rings, occupy a unique position among heterocyclic compounds due to their inherent ring strain and distinctive reactivity patterns. The historical significance of these compounds extends beyond their structural novelty to encompass their role as synthetic intermediates and bioactive molecules.

The systematic study of heterocyclic compounds has revealed that more than half of all known organic compounds contain heterocyclic structures, with nitrogen-containing heterocycles being particularly prevalent in pharmaceutical applications. Specifically, 59% of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles, underscoring the critical importance of compounds like this compound in medicinal chemistry. This statistical reality reflects the fundamental role that heterocyclic chemistry plays in modern drug discovery and development.

Azetidines can be synthesized through several established methodologies, including the reduction of azetidinones using lithium aluminum hydride, or more effectively through a combination of lithium aluminum hydride and aluminum trichloride. These synthetic approaches have enabled the preparation of various azetidine derivatives, including the specific (S)-enantiomer under discussion. The development of regio- and diastereoselective synthesis methods for 2-arylazetidines from appropriately substituted oxiranes has further expanded the synthetic accessibility of these compounds, with remarkable functional group tolerance being achieved through adherence to Baldwin's Rules.

The historical progression of azetidine chemistry has been closely intertwined with advances in asymmetric synthesis and stereochemical control. The ability to prepare enantiomerically pure azetidine derivatives has opened new avenues for their application in pharmaceutical research and chemical biology. The specific preparation of this compound represents the culmination of decades of methodological development in heterocyclic synthesis and chiral chemistry.

Role as a Proline Mimetic in Bioorganic Chemistry

This compound serves as a crucial precursor to azetidine-2-carboxylic acid, which functions as a highly effective proline mimetic in biological systems. Azetidine-2-carboxylic acid, first identified in liliaceous plants in 1955, represents a four-membered ring analogue of the five-membered proline structure. This structural relationship has profound implications for protein biochemistry, as the compound can be misincorporated into proteins during translation, effectively replacing proline residues and altering protein structure and function.

The mechanism by which azetidine-2-carboxylic acid functions as a proline mimic involves its recognition by aminoacyl-transfer ribonucleic acid synthetases, which cannot effectively discriminate between proline and its four-membered analogue. This misincorporation occurs because most plant and mammalian transfer ribonucleic acid synthetases lack the necessary editing mechanisms to prevent the incorporation of azetidine-2-carboxylic acid during protein synthesis. The resulting proteins contain structural perturbations that can be detected through advanced proteomic analysis, with studies showing that azetidine-2-carboxylic acid can be misincorporated in more than 3.0% of peptides when organisms are exposed to 10 micromolar concentrations.

| Research Application | Mechanism | Outcome |

|---|---|---|

| Protein Folding Studies | Proline replacement | Structural perturbation analysis |

| Proteotoxic Stress Investigation | Misfolded protein generation | Unfolded protein response activation |

| Collagen Research | Proline analogue incorporation | Collagen aggregation studies |

The biological consequences of azetidine-2-carboxylic acid incorporation extend to the induction of unfolded protein response pathways, as demonstrated through quantitative reverse transcription polymerase chain reaction analysis and free amino acid profiling. These studies reveal that the presence of misfolded proteins containing azetidine-2-carboxylic acid residues triggers cellular stress responses aimed at managing protein quality control. The compound's ability to induce these responses has made it an invaluable tool for investigating protein folding mechanisms and cellular adaptation to proteotoxic stress.

Research has demonstrated that the effects of azetidine-2-carboxylic acid can be specifically counteracted by supplementation with L-proline, but not D-proline, confirming the stereospecific nature of the misincorporation process. This finding has important implications for understanding the compound's mechanism of action and for developing experimental protocols that utilize this proline mimetic. The stereospecificity also highlights the importance of the (S)-configuration in the ethyl ester hydrochloride derivative, as this stereochemistry is maintained through the synthetic transformations that convert the ester to the biologically active carboxylic acid.

Properties

IUPAC Name |

ethyl (2S)-azetidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-2-9-6(8)5-3-4-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGSFZLUZRAVTQ-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Resolution via Diastereomeric Salt Formation

Source : CN103467350A

Methodology :

- Salt Formation : React 1-benzyl-azetidine-2-carboxylic acid with D-α-phenylethylamine in ethanol, acetone, or acetonitrile under reflux.

- Crystallization : Cool to crystallize the (S)-enantiomer salt.

- Deprotection : Remove benzyl via hydrogenolysis (10% Pd/C, H₂, 35°C, 20 hr).

- Esterification : Treat with ethanol/HCl to form the ethyl ester hydrochloride.

Key Data :

| Step | Yield | Purity (HPLC) |

|---|---|---|

| Salt Formation | 81.9% | >99.0% |

| Debenzylation | 65% | >99.0% |

Advantages : High enantiomeric excess (ee) due to chiral resolving agent.

Limitations : Requires costly palladium catalysts and hydrogenation equipment.

Malonic Ester Cyclization

Source : J-Stage (BBB, 2005)

Methodology :

- Alkylation : React dimethyl (S)-(10-methyl)benzylaminomalonate with 1,2-dibromoethane/Cs₂CO₃ in DMF.

- Cyclization : Form azetidine ring via intramolecular nucleophilic substitution.

- Krapcho Reaction : Remove methoxycarbonyl group using NaCl/DMSO.

- Esterification/HCl Salt Formation : Treat with ethanol/HCl.

Key Data :

- Overall Yield : 48%

- ee : >99.9% (confirmed via chiral HPLC).

- Cyclization: 60°C, 12 hr.

- Krapcho: 150°C, 2 hr.

Advantages : Scalable with minimal chromatography.

Limitations : Requires harsh dealkoxycarbonylation conditions.

L-Aspartic Acid Derivation

Source : Heterocycles (2018)

Methodology :

- Protection : Convert L-aspartic acid to tert-butyl ester.

- Cyclization : Use SES [(2-trimethylsilyl)ethanesulfonyl] group for intramolecular ring closure.

- Deprotection : Remove SES with TFA.

- Esterification : React with ethanol/HCl.

Key Data :

Advantages : Avoids Pd-mediated hydrogenolysis; cost-effective for large-scale synthesis.

Limitations : Lengthy synthetic route.

Enzymatic Kinetic Resolution

Source : PMC4664181

Methodology :

- Racemic Synthesis : Prepare racemic azetidine-2-carboxylic acid ethyl ester.

- Enzymatic Hydrolysis : Use Chirazyme L-2 to selectively hydrolyze the (R)-enantiomer.

- Salt Formation : Treat residual (S)-ester with HCl.

Key Data :

- Enzyme loading: 20 mg/mmol substrate.

- Temperature: 40°C, pH 7.0.

Advantages : High stereoselectivity; mild conditions.

Limitations : Requires racemic starting material.

Comparative Analysis

| Method | Steps | Overall Yield | ee | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Chiral Resolution | 4 | 65% | >99% | Moderate | Low (Pd cost) |

| Malonic Ester | 5 | 48% | >99.9% | High | Moderate |

| L-Aspartic Acid Route | 13 | 45–60% | >99% | High | High |

| Enzymatic Resolution | 3 | 78% | >99% | Moderate | Moderate |

Critical Considerations

- Stereochemical Control : The malonic ester method achieves the highest ee (>99.9%) due to rigid transition states during cyclization.

- Scalability : The L-aspartic acid route is optimal for industrial-scale production, avoiding chromatography.

- Cost : Enzymatic resolution balances yield and enantiopurity but requires racemization recycling for full efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-Azetidine-2-carboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield azetidine-2-carboxylic acid and ethanol.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Acidic Hydrolysis: Dilute hydrochloric acid or sulfuric acid is used as the catalyst.

Basic Hydrolysis: Sodium hydroxide or potassium hydroxide is employed.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.

Major Products Formed

Hydrolysis: Azetidine-2-carboxylic acid and ethanol.

Reduction: The corresponding alcohol.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Azetidine-2-carboxylic acid ethyl ester hydrochloride has several applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing enzyme inhibitors or receptor modulators.

Biological Studies: It can be used to study the effects of non-proteinogenic amino acids on protein structure and function.

Industrial Applications: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Azetidine-2-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by mimicking the structure of natural substrates, thereby blocking the active site of the enzyme. The compound can also interact with receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Physicochemical Properties

Table 2: Key Physicochemical Data

Key Observations :

- The ethyl ester hydrochloride derivative exhibits higher lipophilicity (LogP ~0.5) compared to the free carboxylic acid (LogP -1.2), enhancing membrane permeability in drug delivery .

- The strained four-membered azetidine ring increases reactivity compared to five-membered proline derivatives, enabling unique cyclization pathways .

Key Observations :

Table 4: Functional Roles in Drug Development

Key Observations :

- The ethyl ester hydrochloride is pivotal in synthesizing sulfonamide derivatives with anti-inflammatory activity, leveraging its stereochemistry for target specificity .

- Azetidine-3-carboxylic acid’s role in plant biochemistry contrasts with its ethyl ester counterpart’s pharmaceutical applications .

Biological Activity

(S)-Azetidine-2-carboxylic acid ethyl ester hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

Overview of this compound

(S)-Azetidine-2-carboxylic acid is a non-protein amino acid that is structurally related to proline. Its derivatives, including the ethyl ester form, are of interest due to their potential therapeutic applications, particularly in cancer treatment and metabolic studies.

Anticancer Properties

Research indicates that azetidine derivatives exhibit significant anticancer activity. A study evaluated various azetidin-2-one derivatives, revealing that one specific compound demonstrated cytotoxic effects on SiHa and B16F10 cancer cell lines. The mechanism involved apoptosis induction through caspase-3 activation and modulation of gene expression related to cell cycle regulation .

Table 1: Cytotoxic Effects of Azetidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 6 | SiHa | 5.5 | Apoptosis induction |

| Compound 6 | B16F10 | 3.7 | Caspase-3 activation |

Metabolic Pathways

The metabolism of (S)-azetidine-2-carboxylate involves enzymatic processes that enable its detoxification and utilization by certain bacteria. For instance, Pseudomonas species have been shown to metabolize this compound through azetidine ring opening, yielding useful metabolites such as 2-hydroxy-4-aminobutyrate . This bioconversion highlights the compound's potential role in microbial metabolism and its implications for bioremediation.

Study on Antitumor Activity

In a controlled study, researchers assessed the effects of (S)-azetidine-2-carboxylic acid ethyl ester on tumor growth in vivo. Mice treated with this compound exhibited a marked reduction in tumor size compared to the control group. Histological analyses indicated increased apoptosis in tumor tissues, correlating with elevated levels of pro-apoptotic markers .

Resistance Mechanisms

Another aspect of research focused on the resistance mechanisms developed by certain cancer cell lines against azetidine derivatives. The study identified specific transporters that facilitate the efflux of these compounds from cells, thereby reducing their efficacy. Understanding these mechanisms is crucial for developing strategies to enhance the therapeutic potential of azetidine derivatives .

Research Findings

Recent advances have highlighted the following key findings regarding this compound:

- Cytotoxicity : Demonstrated significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : Induces apoptosis via caspase activation and alters gene expression profiles.

- Metabolic Utilization : Certain bacteria can metabolize the compound effectively, suggesting potential applications in biotechnological processes.

- Resistance Factors : Identified transport proteins that may limit the efficacy of azetidine compounds in cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for producing (S)-Azetidine-2-carboxylic acid ethyl ester hydrochloride with high enantiomeric purity?

- Methodological Answer : The compound can be synthesized via esterification of (S)-azetidine-2-carboxylic acid with ethanol in the presence of HCl gas under anhydrous conditions. To ensure enantiomeric purity, chiral starting materials (e.g., enantiopure azetidine-2-carboxylic acid) or enzymatic resolution methods are recommended. For example, tert-butyl carbamate-protected intermediates (e.g., tert-butyl 3-hydroxyazetidine-1-carboxylate) can be used to prevent racemization during synthesis . Reaction conditions (e.g., 40°C under inert atmosphere) and purification via cold ethanol washing are critical for yield optimization .

Q. Which analytical techniques are most effective for validating structural integrity and purity?

- Methodological Answer : Use a combination of:

- Chiral HPLC (e.g., Chiralpak® columns with hexane/isopropanol mobile phases) to confirm enantiopurity.

- NMR spectroscopy (¹H/¹³C) to verify ester and azetidine ring integrity. Key signals include the ethyl ester quartet (δ ~4.1–4.3 ppm) and azetidine ring protons (δ ~3.5–4.0 ppm).

- Mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 178.1 for the free base).

- Karl Fischer titration to quantify residual moisture, critical for hydrochloride salt stability .

Advanced Research Questions

Q. How can isotopic labeling strategies be designed to track metabolic pathways of this compound in biological systems?

- Methodological Answer : Incorporate stable or radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H) at specific positions:

- C-2 or C-3 of the azetidine ring : Synthesize from ¹³C-labeled azetidine-2-carboxylic acid (available via custom synthesis from isotope suppliers).

- Ethyl ester group : Use ¹⁴C-labeled ethanol during esterification.

Post-synthesis, track metabolites using LC-MS/MS or autoradiography in tissue distribution studies. Ensure isotopic purity (>98%) via isotopic NMR validation .

Q. What experimental approaches address stability challenges under physiological conditions?

- Methodological Answer : The ester group is prone to hydrolysis at physiological pH. To mitigate:

- Storage : Store at −15°C under anhydrous conditions (e.g., sealed with molecular sieves).

- Buffered formulations : Use phosphate-buffered saline (PBS, pH 7.4) with <10% DMSO for in vitro studies to slow hydrolysis.

- Kinetic studies : Monitor degradation via HPLC-UV at 210 nm over 24–72 hours to determine half-life .

Q. How can racemization be minimized during synthesis or storage?

- Methodological Answer : Racemization occurs via azetidine ring opening at high temperatures or acidic conditions. Strategies include:

- Low-temperature synthesis : Conduct reactions below 40°C.

- Protecting groups : Use tert-butyloxycarbonyl (Boc) or benzyl groups on the azetidine nitrogen during intermediate steps.

- Chiral additives : Add catalytic (S)-proline to stabilize the desired enantiomer during crystallization .

Q. How should researchers resolve contradictory data on biological activity across studies?

- Methodological Answer : Discrepancies may arise from differences in:

- Purity standards : Validate compound purity (>98% by HPLC) and enantiomeric excess (>99%) before biological assays.

- Assay conditions : Standardize cell permeability tests (e.g., Caco-2 monolayers) and use negative controls (e.g., (R)-enantiomer).

- Metabolite interference : Perform LC-MS metabolite profiling to identify degradation products that may skew activity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.